1,3-Diethynyltetramethyldisiloxane
Description
Significance of Organosilicon Compounds in Polymer and Materials Science
Organosilicon compounds, particularly those that form polymeric structures known as silicones or polysiloxanes, hold a significant position in modern materials science. google.combohrium.com These materials are distinguished by their inorganic siloxane backbone (–Si–O–)n, which imparts a unique combination of properties not typically found in purely organic polymers. bohrium.comnasa.gov The silicon-oxygen bond is significantly longer and more flexible than the carbon-carbon bond, leading to high gas permeability, low glass transition temperatures, and excellent thermal stability. google.com
The versatility of organosilicon chemistry allows for the synthesis of a vast array of materials, from elastomers and resins to coatings and adhesives. researchgate.net Their inherent hydrophobicity, biocompatibility, and low toxicity have made them indispensable in commercial products, including medical devices, electronics, and sealants. researchgate.netechemi.comgoogle.com The ability to functionalize the silicon atoms with various organic groups provides a powerful tool for chemists to tailor the properties of the resulting polymers. nasa.gov This integration of an inorganic backbone with organic side groups creates hybrid materials that can be engineered for specific, high-performance applications, such as functional coatings, advanced membranes, and biomaterials. nasa.govechemi.com
Overview of Acetylene-Functionalized Siloxane Monomers
The introduction of acetylene (B1199291) (ethynyl) groups into siloxane monomers creates a class of highly reactive building blocks for advanced polymers. nasa.gov Acetylene-functionalized siloxanes, such as those terminated with ethynyl (B1212043) groups, are of great interest because the acetylene unit can undergo various chemical transformations, most notably thermally induced cross-linking and chain extension. nasa.govnasa.gov This process, which can occur without the need for catalysts, allows for the formation of highly cross-linked thermoset polymers. nasa.gov
These resulting polymers often exhibit exceptional thermal and oxidative stability, making them suitable for applications in high-temperature environments. nasa.govmdpi.com The polymerization of terminal ethynyl groups can lead to the formation of complex network structures, which significantly enhances the material's mechanical properties and resistance to solvents. nasa.govnih.gov The incorporation of both the flexible, stable siloxane backbone and the reactive acetylene functionality allows for the creation of materials with a wide processing window and superior final properties. mdpi.comnih.gov This unique combination makes acetylene-functionalized siloxanes valuable precursors for high-performance adhesives, composite matrices, and protective coatings. nasa.govnasa.gov
Research Landscape of 1,3-Diethynyltetramethyldisiloxane
This compound is a bifunctional monomer that embodies the key attributes of acetylene-functionalized siloxanes. Its structure consists of a short, flexible disiloxane (B77578) core with a reactive ethynyl group at each end. This symmetrical arrangement makes it an ideal building block for the synthesis of well-defined linear polymers or cross-linked networks.
While extensive research on this specific molecule is not widely detailed in publicly available literature, its chemical properties and potential applications can be inferred from the well-established chemistry of related compounds. Its synthesis would likely follow established organosilicon chemistry routes, such as the reaction of a suitable ethynyl-containing Grignard reagent with a dichlorotetramethyldisiloxane precursor.
The primary research interest in this compound lies in its role as a monomer in polymerization reactions. The terminal acetylene groups can undergo polymerization through various mechanisms, including polycyclotrimerization, which forms benzene (B151609) rings as cross-linking points, leading to materials with very high thermal stability. nih.gov Upon heating, the ethynyl groups can react to extend the polymer chains and create a durable, thermoset material. nasa.govnasa.gov This curing process transforms the low-viscosity liquid monomer into a rigid solid.
Polymers derived from this compound are expected to exhibit the characteristic high thermal stability and low-temperature flexibility inherent to silicon-acetylene polymers. mdpi.com Its short, well-defined structure allows it to act as a cross-linking agent for other polymers or as a primary monomer for creating novel silicon-containing arylacetylene resins. The resulting materials have potential applications as high-performance adhesives, matrices for composites in the aerospace and electronics industries, and as protective, solvent-resistant coatings. nasa.govnasa.gov
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₄OSi₂ | echemi.com |
| Molecular Weight | 182.37 g/mol | echemi.com |
| Exact Mass | 182.05831813 u | echemi.com |
| Complexity | 209 | echemi.com |
| Topological Polar Surface Area | 9.2 Ų | echemi.com |
| Heavy Atom Count | 11 | echemi.com |
Typical Properties of Polymers Derived from Related Acetylene-Functionalized Siloxanes
| Property | Description | Potential Advantage | Reference |
|---|---|---|---|
| Thermal Stability (Td5) | Degradation temperatures at 5% weight loss can exceed 560 °C in nitrogen. | Suitability for high-temperature applications. | mdpi.com |
| Char Yield | High residue yields (e.g., >87% at 800 °C) indicate the formation of a stable char layer. | Enhanced fire retardancy and structural integrity at extreme temperatures. | mdpi.com |
| Glass Transition Temperature (Tg) | Can remain low (e.g., -27°C), depending on the polymer structure. | Maintains flexibility and elastomeric properties at low temperatures. | google.com |
Structure
2D Structure
Properties
IUPAC Name |
ethynyl-[ethynyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGXFWJXGZXTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#C)O[Si](C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455758 | |
| Record name | 1,3-DIETHYNYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4180-02-3 | |
| Record name | 1,3-DIETHYNYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Diethynyltetramethyldisiloxane
Historical and Current Synthesis Approaches
The development of synthetic routes to 1,3-diethynyltetramethyldisiloxane has been driven by its utility in creating specialized polymers and materials. The core strategy revolves around the introduction of ethynyl (B1212043) groups onto a pre-formed disiloxane (B77578) backbone.
Development of High-Yield Synthetic Routes
Historically, the synthesis of ethynyl-substituted siloxanes has relied on the reaction of a chlorosilane with an acetylenic compound. A prevalent and effective method for preparing this compound involves the reaction of 1,3-dichlorotetramethyldisiloxane (B1582481) with an ethynyl Grignard reagent, such as ethynylmagnesium bromide. This approach offers a direct and relatively high-yielding pathway to the desired product.
Another documented method involves the reaction of 1,3-dichlorotetramethyldisiloxane with sodium acetylide in a suitable solvent. While the use of this compound in polymerization studies has been reported, detailed descriptions of its synthesis and properties were not the primary focus of early work. Modern synthetic efforts continue to refine these established methods to improve efficiency and product quality.
Preparation via Organohydrogen Polysiloxanes and Grignard Reagents
An alternative conceptual approach, though less direct for this specific compound, involves the use of organohydrogen polysiloxanes. In a general sense, organohydrogen polysiloxanes can react with Grignard reagents. For instance, 1,1,3,3-tetramethyldisiloxane (B107390) can be prepared with high yield by reacting an organohydrogen polysiloxane containing at least one methylhydrogen siloxy unit with a methyl Grignard reagent, followed by hydrolysis. google.com This principle could theoretically be adapted, though it is not the standard reported method for introducing an ethynyl group.
A more direct and analogous Grignard-based synthesis involves the reaction of a suitable precursor with an ethynyl Grignard reagent. For example, a new method for synthesizing 1,3-diallyl-1,1,3,3-tetramethyldisiloxane, a structurally similar compound, utilizes the reaction of allyl(cellosolvoxy)dimethylsilane with a Grignard reagent, followed by condensation, achieving a yield of over 90% and a purity of 99%. This highlights the effectiveness of Grignard reagents in attaching unsaturated organic groups to a siloxane structure.
Synthesis via Hydrosilylation and Condensation Reactions from Chlorosilane Precursors
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, represents another significant synthetic strategy in organosilicon chemistry. While not the primary method for this specific molecule, it is a key reaction for creating a wide range of organosilicon compounds. For instance, the hydrosilylation of alkenes and alkynes can be used to produce bifunctional disiloxane derivatives. In principle, a two-step process involving the hydrosilylation of acetylene (B1199291) followed by a condensation reaction could be envisioned, though this is not the commonly reported route for this compound.
The more direct and established route begins with a chlorosilane precursor. The synthesis of symmetrical difunctional disiloxanes is often achieved through the reaction of 1,3-dichlorotetramethyldisiloxane with difunctional lithium or sodium reagents. This general approach is directly applicable to the synthesis of this compound, where the ethynyl group is introduced by reacting 1,3-dichlorotetramethyldisiloxane with a suitable acetylide reagent.
Optimization of Reaction Parameters
The efficiency and success of synthesizing this compound are highly dependent on the careful control of various reaction parameters. Optimization of these factors is crucial for maximizing yield and ensuring the purity of the final product.
Temperature and Catalyst Loading Effects on Yield and Purity
Temperature plays a critical role in Grignard reactions. Generally, these reactions are conducted at low to moderate temperatures, often between -78°C and 0°C, to control the reaction rate and minimize side reactions. For the synthesis of similar organosilicon compounds, controlling the temperature during the addition of reagents is essential. For example, in the preparation of 1,1,3,3-tetramethyldisiloxane from a cyclotetrasiloxane and a Grignard reagent, the temperature is maintained below 7°C during the addition. google.com
While the direct synthesis of this compound does not typically involve a catalyst in the Grignard reaction itself, related hydrosilylation reactions are highly dependent on catalysts, often platinum-based. In such cases, the catalyst loading is a key parameter to optimize.
The following table illustrates the general effect of temperature on reaction yield in a representative organic synthesis, highlighting the importance of this parameter.
Role of Inert Atmospheres in Ethynyl Group Stability
The use of an inert atmosphere, typically nitrogen or argon, is a standard and critical practice in reactions involving Grignard reagents and other highly reactive organometallic compounds. orgsyn.org Grignard reagents are sensitive to moisture and oxygen, which can quench the reagent and lead to undesired byproducts.
The ethynyl group (C≡CH) itself is generally stable under the conditions of a Grignard reaction. However, the organometallic intermediates involved in the synthesis are highly reactive. The inert atmosphere is crucial to protect these intermediates from decomposition by atmospheric components, thereby ensuring the integrity of the ethynyl group as it is incorporated into the siloxane structure. Maintaining anhydrous conditions is also paramount, as any water present will react with the Grignard reagent, reducing the yield of the desired product.
The following table summarizes the key reaction parameters and their roles in the synthesis of this compound.
Purification and Isolation Techniques
Following the initial synthesis, a series of purification and isolation steps are necessary to separate this compound from byproducts, unreacted starting materials, and residual solvents. These techniques are tailored to the specific properties of the target compound and the impurities present.
In the context of the synthesis of this compound from 1,3-dichlorotetramethyldisiloxane and a suitable acetylenic reagent, the term "hydrolysis" refers to the aqueous workup procedure rather than the cleavage of the siloxane bond. This step is crucial for quenching the reaction and removing inorganic salts.
The typical synthetic route involves the reaction of 1,3-dichlorotetramethyldisiloxane with a source of the ethynyl group, such as sodium acetylide or a lithium acetylide, in an inert solvent like tetrahydrofuran. Once the reaction is deemed complete, the purification process begins.
The reaction mixture is first subjected to a workup that involves an aqueous solution. In some procedures, the mixture is poured into an acidified ammonium (B1175870) chloride solution. This step serves to neutralize any remaining reactive species and to dissolve the inorganic salts, such as sodium chloride, that are formed during the reaction. The pH of the aqueous layer may be adjusted to ensure the complete removal of certain impurities.
Following the aqueous wash, the organic layer containing the crude this compound is separated. This organic phase is then dried over an anhydrous drying agent, such as sodium sulfate, to remove any dissolved water. The drying agent is subsequently removed by filtration.
The final and most critical purification step is typically fractional distillation under reduced pressure. This technique separates the this compound from any remaining solvent, unreacted starting materials, and other byproducts based on differences in their boiling points. The distillation is performed under vacuum to prevent thermal decomposition of the product at high temperatures. The purity of the final product is often assessed by techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
| Purification Step | Description | Typical Reagents/Conditions | Purpose |
| Aqueous Workup | Washing the reaction mixture with an aqueous solution. | Saturated ammonium chloride solution, water. | To quench the reaction and remove inorganic salts. |
| Drying | Removal of dissolved water from the organic phase. | Anhydrous sodium sulfate. | To prevent interference of water in subsequent steps and ensure product stability. |
| Filtration | Removal of the drying agent. | Standard laboratory filtration apparatus. | To obtain a clear solution of the crude product. |
| Distillation | Fractional distillation under reduced pressure. | Vacuum, controlled heating. | To isolate the pure this compound from impurities. |
Polymerization Pathways and Mechanisms
General Polymerization Principles of 1,3-Diethynyltetramethyldisiloxane
The fundamental principles governing the polymerization of this compound are centered on the chemical transformation of its highly reactive ethynyl (B1212043) functionalities. These reactions can be triggered by thermal or photochemical means, leading to the creation of a variety of polymer structures.
The presence of two terminal ethynyl (acetylenic) groups in the this compound molecule is the cornerstone of its polymerization chemistry. These groups serve as active sites for a range of addition and coupling reactions. The high electron density of the carbon-carbon triple bond makes it susceptible to attack by various reagents, including silyl (B83357) hydrides, radicals, and oxidizing agents. This inherent reactivity allows for the controlled formation of long-chain polymers and cross-linked networks. The specific reaction conditions and catalysts employed play a crucial role in directing the polymerization pathway and influencing the final properties of the resulting polymer.
Polymerization of this compound can be initiated by the application of heat or light. Thermally induced polymerization typically involves the direct reaction of the ethynyl groups at elevated temperatures. This process can lead to complex, highly cross-linked structures due to the multi-functional nature of the monomer. The thermal stability of the resulting polymers is a key area of investigation, with techniques like thermogravimetric analysis used to determine the temperature at which the material begins to decompose.
Photochemically induced polymerization, on the other hand, utilizes light energy, often in the presence of a photoinitiator, to generate reactive species that initiate the polymerization process. This method offers the advantage of spatial and temporal control over the reaction, which is particularly useful in applications such as 3D printing and coatings. nih.gov The efficiency of photopolymerization can be influenced by the wavelength of light used and the specific photoinitiator system employed. nih.gov
Types of Polymerization Reactions
Several distinct types of polymerization reactions have been successfully employed to synthesize polymers from this compound, each yielding materials with different structural characteristics and properties.
Hydrosilylation is a widely utilized reaction in silicon polymer chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon triple bond of the ethynyl group. nih.gov In the context of this compound, this reaction is typically catalyzed by transition metal complexes, most notably those based on platinum. mdpi.com The reaction proceeds with high efficiency and selectivity, leading to the formation of well-defined polymer structures.
Catalysts such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃], where "dvtms" is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) are highly effective in promoting this reaction. mdpi.com The general scheme involves the reaction of the diethynyl monomer with a di- or multi-functional silane (B1218182) or siloxane containing Si-H groups. This step-growth polymerization process results in the formation of a polycarbosiloxane with alternating siloxane and organic moieties in the polymer backbone. The properties of the resulting polymer, such as its flexibility and thermal stability, can be tuned by varying the structure of the Si-H containing co-monomer.
Table 1: Catalysts in Hydrosilylation-Based Polymerization
| Catalyst | Description |
|---|---|
| Speier's Catalyst (H₂[PtCl₆]) | A platinum-based catalyst known for its high activity in hydrosilylation reactions. mdpi.com |
| Karstedt's Catalyst ([Pt₂(dvtms)₃]) | A platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane as a ligand, widely used in the silicone industry. mdpi.com |
| Nickel Catalysts (e.g., Ni(acac)₂) | Lower-cost transition metal catalysts that have shown activity in the hydrosilylation of alkynes. nih.gov |
Oxidative coupling polymerization is another important method for polymerizing this compound. This reaction, often referred to as Glaser coupling, involves the coupling of terminal alkynes in the presence of a copper salt catalyst, such as copper(I) chloride, and an oxidizing agent, typically oxygen or air. This process leads to the formation of a diacetylene linkage (-C≡C-C≡C-) in the polymer backbone. koreascience.kr
The resulting polymers, poly(this compound)s, are often rigid-rod like materials due to the presence of the diacetylene groups in the main chain. koreascience.kr This rigidity can lead to insolubility in common organic solvents. koreascience.kr Spectroscopic methods, such as FTIR, are used to characterize these polymers, with the characteristic C≡C stretching frequency appearing in the range of 2147-2154 cm⁻¹. koreascience.kr Thermogravimetric analysis of these materials shows that a significant portion of the initial polymer weight can remain even at high temperatures, indicating good thermal stability. koreascience.kr
Table 2: Research Findings on Oxidative Coupling Polymerization
| Property | Finding | Source |
|---|---|---|
| Polymer Structure | Forms polycarbosilanes with diacetylene groups in the main chain. | koreascience.kr |
| Solubility | Generally insoluble in common organic solvents like CHCl₃ and THF. | koreascience.kr |
| FTIR Spectroscopy | Characteristic C≡C stretching frequencies appear at 2147-2154 cm⁻¹. | koreascience.kr |
Free radical polymerization of this compound can be initiated using standard radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. ethernet.edu.et This process involves the generation of free radicals that add to the ethynyl groups, initiating a chain reaction. Due to the presence of two polymerizable groups per monomer, this method can lead to the formation of highly branched or cross-linked network polymers. ethernet.edu.et
The kinetics and mechanism of three-dimensional free-radical polymerization (TFRP) are distinct from classical radical polymerization, often following a microheterogeneous mechanism. ethernet.edu.et This involves the initial formation of polymer grains that act as autonomous micro-reactors, which then grow and merge. ethernet.edu.et The properties of the resulting polymer network are influenced by factors such as the initiator concentration, temperature, and the presence of any chain transfer agents. mdpi.com
Crosslinking Architectures and Network Formation
The bifunctional nature of this compound makes it an excellent crosslinking agent, enabling the formation of three-dimensional polymer networks. These networks exhibit enhanced mechanical properties, thermal stability, and solvent resistance.
Chemical crosslinking involves the formation of covalent bonds between polymer chains. For this compound, the ethynyl groups are the primary sites for these reactions.
Condensation polymerization is a process where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. libretexts.orgscienceready.com.auyoutube.com Polyamides and polyesters are common examples of condensation polymers. libretexts.orgscienceready.com.au
While this compound itself does not possess functional groups that directly participate in typical condensation reactions (like hydroxyl or amine groups reacting with carboxylic acids), it can be chemically modified to do so. For instance, the ethynyl groups could be functionalized to introduce hydroxyl or amine functionalities, which could then undergo condensation polymerization with appropriate co-monomers, such as dicarboxylic acids or diols. scienceready.com.au This would lead to the incorporation of the flexible siloxane backbone into polyester (B1180765) or polyamide networks.
Addition reactions are a primary pathway for the crosslinking of this compound. The carbon-carbon triple bonds of the ethynyl groups are susceptible to addition reactions with various reagents. A key example is hydrosilylation, where a silicon-hydride (Si-H) bond adds across the triple bond. nih.gov This reaction is highly efficient and is widely used in the curing of silicone polymers. nih.gov When this compound is reacted with a polymer containing multiple Si-H groups, a crosslinked network is formed.
Platinum-based catalysts are highly effective in promoting the hydrosilylation reaction, which is a cornerstone of silicone crosslinking. nih.gov One of the most common and efficient catalysts for this purpose is Karstedt's catalyst, which is a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane as a ligand. nih.govkemiworkschem.com This catalyst, often used as a solution in xylene or poly(dimethylsiloxane), facilitates the addition of Si-H bonds to the vinyl groups of silicone polymers, leading to crosslinking. cymitquimica.comsigmaaldrich.com
The general mechanism involves the coordination of the platinum catalyst to the unsaturated bond (in this case, the ethynyl group of this compound) and the Si-H bond of another molecule. This is followed by the insertion of the unsaturated bond into the Si-H bond, resulting in the formation of a new carbon-silicon bond and the regeneration of the catalyst. The high activity of platinum catalysts allows for rapid curing at relatively low temperatures and with low catalyst concentrations. kemiworkschem.com The use of inhibitors can be employed to control the curing rate and provide a desirable pot life for the silicone formulation. nih.gov
Impact of Crosslinking Density on Polymer Network Formation
The crosslinking density is a crucial factor that dictates the ultimate properties of the polymer network formed from this compound. While specific data for this compound is limited, general principles observed in related amorphous polymers provide significant insights.
The mechanical response of amorphous polymers is strongly influenced by crosslink density. An increase in crosslink density generally leads to higher ultimate stress and a greater number of broken bonds under tensile and shear stress. nasa.gov Conversely, the ultimate strain, or the extent to which the material can be stretched before breaking, tends to decrease with higher crosslink density. nasa.gov This suggests that a more densely crosslinked network is stronger but more brittle.
The relationship between crosslink density and the glass transition temperature (Tg) is also a critical aspect of polymer network formation. For some polymer systems, an increase in crosslinker density has been shown to increase the Tg.
Table 1: General Impact of Crosslinking Density on Amorphous Polymer Properties
| Property | Impact of Increasing Crosslink Density |
| Ultimate Stress | Increases |
| Ultimate Strain | Decreases |
| Young's Modulus | Increases |
| Strain Concentration | Increases |
| Fracture Strain | Decreases |
| Surface Roughness | May Increase |
This table presents generalized findings for amorphous polymers and may not be specific to polymers derived from this compound.
Self-Crosslinking Reactions
Self-crosslinking reactions are a fascinating aspect of polymer chemistry where a polymer can form crosslinks without the need for an external crosslinking agent. In the context of siloxane polymers, this can occur through various mechanisms.
One notable mechanism is siloxane equilibration. This process, which can be initiated by catalysts such as tetramethylammonium (B1211777) silanolate, allows for the rearrangement of siloxane bonds. researchgate.net This dynamic process can lead to the formation of a cross-linked network. In some systems, this "living" nature of the polymer allows for self-healing properties, where broken siloxane bonds can reform. researchgate.net
Another potential pathway for self-crosslinking in related systems involves the reaction of functional groups present on the polymer backbone. While not explicitly detailed for this compound in the available literature, the ethynyl groups themselves could potentially undergo self-polymerization or other reactions under specific conditions to form crosslinks. For instance, in other systems, self-crosslinking can be designed to occur after a primary processing step, such as in the case of self-crosslinking inks where the reaction is inhibited until after printing.
The development of polymers with inherent self-crosslinking capabilities is a significant area of materials science, offering pathways to create more robust and adaptable materials.
Advanced Functionalization and Derivatization Studies
Click Chemistry Applications of Ethynyl (B1212043) Groups
The terminal alkyne functionalities of 1,3-diethynyltetramethyldisiloxane are prime candidates for participation in "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgnih.govwikipedia.org This reaction is renowned for its high efficiency, specificity, and mild reaction conditions, making it a powerful tool for molecular assembly. beilstein-journals.orgnih.gov The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, yielding a stable 1,2,3-triazole ring. wikipedia.orgnih.gov This transformation is characterized by its high yields, often approaching 100%, and its tolerance of a wide variety of functional groups, which simplifies purification processes. beilstein-journals.orgnih.gov
The versatility of click chemistry allows for the covalent linking of this compound to a diverse range of molecules, provided they are functionalized with an azide group. This opens up possibilities for creating complex macromolecular structures and functional materials. For instance, this methodology is widely employed for bioconjugation, surface functionalization, and the synthesis of block and graft copolymers. nih.govresearchgate.netmcmaster.ca While direct examples of this compound in CuAAC reactions are not extensively detailed in the reviewed literature, the established reactivity of terminal alkynes in this process strongly suggests its high potential for such applications.
Synthesis of Metal Complexes Utilizing this compound Ligands
The ethynyl groups of this compound can act as ligands, coordinating to metal centers to form a variety of organometallic complexes. This section focuses on its use in creating mononuclear complexes with Group 8 metals.
Group 8 Metal σ-Acetylide Mononuclear Complexes
Research has demonstrated the successful use of this compound as a ligand in the synthesis of mononuclear σ-acetylide complexes of Group 8 metals, specifically ruthenium (Ru) and osmium (Os). researchgate.netresearchgate.netdatapdf.combohrium.comrsc.org In these syntheses, this compound reacts with a metal precursor, such as cis-[M(dppm)₂Cl₂] (where M = Ru, Os and dppm = bis(diphenylphosphino)methane), to yield terminal acetylide complexes. researchgate.netdatapdf.com
The synthesis typically proceeds through the formation of an intermediate vinylidene complex, which is then deprotonated to form the final σ-acetylide product. researchgate.net This method has been used to prepare complexes of the type trans-[(dppm)₂ClMC≡CSi(Me)₂–O–Si(Me)₂C≡CH], where one of the ethynyl groups of the disiloxane (B77578) ligand coordinates to the metal center, leaving the other terminal alkyne available for further reactions. researchgate.netdatapdf.com
These complexes have been thoroughly characterized using various spectroscopic techniques, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. researchgate.netdatapdf.com Electrochemical studies have also been conducted, revealing that these complexes exhibit reversible redox chemistry. researchgate.netdatapdf.com
| Complex | Metal (M) | Key IR Bands (cm⁻¹) ν(C≡C) | ³¹P{¹H} NMR (δ, ppm) |
| 3 | Ru | 2032, 1989 | -4.61 |
| 4 | Os | 2030, 1988 | -16.85 |
Table 1: Spectroscopic data for mononuclear Group 8 metal σ-acetylide complexes of this compound. Data sourced from Wong, W.-Y., et al. (2003). researchgate.netdatapdf.com
Post-Polymerization Functionalization Strategies
Post-polymerization modification is a powerful strategy for introducing diverse functionalities into a polymer chain after its initial synthesis. rsc.orgutexas.edu This approach allows for the creation of a library of functional polymers from a single, reactive polymer precursor. In the context of this compound, this involves first polymerizing the monomer and then chemically modifying the pendant ethynyl groups along the polymer backbone.
Polymers can be synthesized from this compound, resulting in a polymer chain with repeating disiloxane units and pendant ethynyl groups. beilstein-journals.org These ethynyl groups serve as reactive handles for a variety of subsequent chemical transformations. One of the most common and efficient methods for such modifications is the aforementioned CuAAC, or click chemistry. mcmaster.cautexas.edu By reacting the alkyne-functionalized polymer with various azide-containing molecules, a wide range of side chains can be grafted onto the polymer backbone. This allows for the precise tuning of the polymer's properties, such as solubility, thermal stability, and self-assembly behavior.
Other potential post-polymerization functionalization reactions for the ethynyl groups include thiol-yne reactions, which involve the addition of a thiol to the alkyne, and various metal-catalyzed cross-coupling reactions. researchgate.net These strategies offer a versatile platform for designing and synthesizing novel functional materials based on the this compound scaffold.
Spectroscopic and Analytical Characterization Techniques for Research Investigation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural verification of 1,3-diethynyltetramethyldisiloxane. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, researchers can piece together a precise molecular picture.
¹H NMR Applications
Proton NMR (¹H NMR) spectroscopy provides crucial information about the hydrogen atoms within the molecule, confirming the presence of both the ethynyl (B1212043) and methyl protons. In a typical ¹H NMR spectrum of this compound, the methyl protons (–CH₃) attached to the silicon atoms produce a sharp singlet peak. The ethynyl proton (–C≡CH) also appears as a distinct singlet. The integration of these signals confirms the ratio of methyl to ethynyl protons, validating the compound's structure.
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |
| Si-CH₃ | ~0.2 | Singlet |
| -C≡CH | ~2.4 | Singlet |
| Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. |
¹³C NMR for Carbon Backbone Analysis
Carbon-13 NMR (¹³C NMR) is employed to probe the carbon framework of this compound. This technique distinguishes between the methyl carbons and the two distinct carbons of the ethynyl group. The carbon atoms of the methyl groups (Si-CH₃) typically resonate at a low chemical shift value. The sp-hybridized carbons of the alkyne group appear at higher chemical shifts, with the terminal, protonated carbon (–C≡C H) and the silicon-bound carbon (–C ≡CH) having distinct signals. This detailed carbon analysis is fundamental to confirming the molecular backbone. oregonstate.edu
| Carbon Type | Typical Chemical Shift (ppm) |
| Si-CH₃ | ~1.0 |
| -C≡CH | ~89.0 |
| -C≡CH | ~93.0 |
| Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. |
²⁹Si NMR for Silicon Backbone Integrity
Silicon-29 NMR (²⁹Si NMR) is a powerful and specific technique for analyzing the silicon environment within organosilicon compounds. huji.ac.il For this compound, ²⁹Si NMR confirms the integrity of the disiloxane (B77578) (Si-O-Si) linkage. The spectrum typically shows a single resonance, indicating that the two silicon atoms are in chemically equivalent environments. The chemical shift value is characteristic of a silicon atom in a D-type (difunctional) siloxane unit with two methyl and one ethynyl substituent. This analysis is critical for verifying the successful synthesis of the disiloxane structure and ensuring it has not undergone undesired rearrangements or side reactions. dtic.milresearchgate.net The sensitivity of ²⁹Si NMR is inherently low, which can necessitate longer acquisition times. researchgate.netucsb.edu
| Silicon Environment | Typical Chemical Shift (ppm) |
| (CH₃)₂(HC≡C)Si-O- | ~ -20 to -22 |
| Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are vital for identifying the specific functional groups present in this compound. These methods measure the vibrational frequencies of chemical bonds, which act as molecular fingerprints.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrations of the bonds within this compound. The resulting spectrum displays a series of absorption bands, each corresponding to a specific bond vibration. Key absorptions include the sharp peak of the terminal alkyne C-H stretch, the C≡C triple bond stretch, the Si-CH₃ symmetric and asymmetric stretches, and the strong, broad absorption characteristic of the Si-O-Si asymmetric stretch in the disiloxane backbone. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| ≡C-H | Stretching | ~3300 |
| C≡C | Stretching | ~2040 |
| Si-CH₃ | Symmetric/Asymmetric Stretching | ~2965 / ~2900 |
| Si-CH₃ | Bending | ~1260 |
| Si-O-Si | Asymmetric Stretching | ~1060 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds. In the analysis of this compound, the C≡C triple bond, being a relatively non-polar and symmetric moiety, often gives a strong and sharp signal in the Raman spectrum. This makes Raman spectroscopy an excellent confirmatory tool for the presence of the ethynyl group. The Si-O-Si symmetric stretch may also be observed.
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| C≡C | Stretching | ~2040 |
| Si-CH₃ | Symmetric Stretching | ~2910 |
| Si-O-Si | Symmetric Stretching | ~520 |
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The compound has a molecular formula of C₈H₁₄OSi₂ and a monoisotopic mass of 182.058 g/mol . nih.govresearchgate.net
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight. Due to the energetic nature of EI, the molecular ion is often unstable and undergoes fragmentation. uni-saarland.dechemguide.co.uk The fragmentation of organosilicon compounds like this compound follows predictable pathways, primarily involving the cleavage of bonds adjacent to the silicon atoms.
Common fragmentation pathways include:
Loss of a methyl group (-CH₃): A prominent peak is expected at m/z [M-15]⁺, corresponding to the loss of a methyl radical. This cleavage results in a stable, silicon-centered cation.
Cleavage of the Si-O-Si bond: The disiloxane bond can break, leading to various fragment ions containing a single silicon atom.
Loss of an ethynyl group (-C₂H): A peak at m/z [M-25]⁺ may be observed due to the cleavage of the silicon-ethynyl bond.
Rearrangements: McLafferty-type rearrangements are possible, though alpha-cleavage is typically more dominant in silanes and siloxanes. libretexts.orgmsu.edu
The analysis of these fragments allows for the confirmation of the compound's structure. The presence of characteristic isotopic patterns for silicon (²⁸Si, ²⁹Si, ³⁰Si) further aids in identifying silicon-containing fragments.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (approximate) | Description |
| [C₈H₁₄OSi₂]⁺˙ (M⁺˙) | 182 | Molecular Ion |
| [C₇H₁₁OSi₂]⁺ | 167 | Loss of a methyl radical (-CH₃) |
| [C₆H₁₃OSi]⁺ | 157 | Loss of an ethynyl radical (-C₂H) |
| [C₅H₁₁Si₂]⁺ | 127 | Cleavage and rearrangement |
| [C₄H₉Si]⁺ | 85 | Fragment containing one Si atom |
| [C₂H₅Si]⁺ | 57 | Fragment containing one Si atom |
Chromatographic Methods for Purity and Molecular Weight Distribution Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or oligomers.
Gas chromatography is a primary method for determining the purity of volatile compounds like this compound. alfa-chemistry.com The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. nih.gov A flame ionization detector (FID) is commonly used for quantification due to its sensitivity to hydrocarbons, while a mass spectrometer (GC-MS) can be used for definitive peak identification. researchgate.net
In a typical GC analysis, a diluted sample of the compound in a suitable solvent (e.g., heptane (B126788) or hexane) is injected into the chromatograph. The retention time of the main peak is characteristic of the compound under specific analytical conditions. Impurities, such as residual solvents, starting materials, or cyclic siloxane byproducts (e.g., D3, D4, D5), can be identified and quantified. chromatographyonline.com The purity is often reported as a percentage of the total peak area. For instance, a new synthesis method for a related compound, 1,3-diallyl-1,1,3,3-tetramethyldisiloxane, utilized gas-liquid chromatography to confirm a purity of 99%. researchgate.net
Table 2: Representative Gas Chromatography (GC) Parameters for Analysis
| Parameter | Value/Type |
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Stationary Phase | 5% Phenyl Polysiloxane (or similar) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly for non-volatile impurities or for preparative-scale purification. thermofisher.com A significant challenge in the HPLC analysis of simple siloxanes is their lack of a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors impractical. thermofisher.com
To overcome this, detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) are often used. thermofisher.comnih.gov Reverse-phase (RP) chromatography is a common mode of separation, utilizing a C18 or C8 stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or tetrahydrofuran, and water. thermofisher.com The method can be optimized to separate the target compound from related siloxane oligomers or other impurities based on differences in their polarity and molecular size.
Table 3: Potential High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Value/Type |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the carbon-carbon triple bonds (ethynyl groups).
The absorption spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the C≡C bonds.
π → π* Transitions: These are high-energy transitions and are expected to result in strong absorption bands in the ultraviolet region, typically below 200 nm for simple alkynes.
n → π* Transitions: The oxygen atom in the siloxane linkage has non-bonding electrons (n-electrons), but direct n → π* transitions associated with the ethynyl group are forbidden and generally not observed.
σ → σ* Transitions: Transitions involving the sigma bonds (Si-C, C-H, Si-O) occur at very high energies (in the vacuum UV region, <180 nm) and are not typically measured by standard UV-Vis spectrophotometers. libretexts.org
The silicon atoms attached to the ethynyl groups can cause a slight red shift (bathochromic shift) of the π → π* absorption maximum compared to a simple alkyne. While specific experimental spectra for this compound are not widely published, theoretical calculations and data from similar compounds suggest that the primary absorption bands would lie in the UV region. nih.gov The absence of significant absorption in the visible region (400-800 nm) accounts for the compound's typically colorless appearance.
Applications in Advanced Materials Development
Precursors for Polymeric Materials
1,3-Diethynyltetramethyldisiloxane serves as a fundamental precursor in the synthesis of various polymeric materials, where its siloxane component imparts flexibility and thermal stability, while the ethynyl (B1212043) groups facilitate the formation of robust polymer networks.
The incorporation of this compound is instrumental in the formulation of specialized silicone elastomers and resins. The ethynyl groups can participate in hydrosilylation reactions with Si-H functional polysiloxanes, a common method for curing and crosslinking silicone elastomers. This process leads to the formation of a durable three-dimensional network structure. While specific research focusing solely on this compound is not abundant, the principles of using vinyl- or ethynyl-functionalized siloxanes are well-established in the production of silicone elastomers with controlled mechanical properties. nih.govsol-gel.net The crosslinking of polysiloxanes can be achieved through various chemical reactions, including those involving double or triple bonds, leading to materials with enhanced durability. researchgate.netmdpi.comnih.govrsc.org
| Property | Description |
| Crosslinking Mechanism | Hydrosilylation, Thiol-yne "click" chemistry, Radical polymerization |
| Resulting Network | Three-dimensional, crosslinked |
| Key Benefits | Tunable mechanical properties, Enhanced thermal stability |
This table is generated based on established principles of silicone chemistry and may not represent data exclusively from studies on this compound due to a lack of specific public data.
The synthesis of high molecular weight polymers is crucial for achieving superior mechanical and physical properties in materials. While direct, extensive research on the use of this compound for creating high molecular weight homopolymers is not widely published, its difunctional nature makes it a suitable candidate for polyaddition reactions. researchgate.net For instance, it can react with di-functional monomers to build long polymer chains. The formation of high molecular weight polysiloxanes is often achieved through ring-opening polymerization of cyclic siloxanes. researchgate.net The resulting polymers can then be functionalized or crosslinked using compounds like this compound to achieve the desired material characteristics. The development of methods to synthesize ultra-high-molecular-weight polymers is an active area of research, with potential applications in creating materials with enhanced performance. nih.gov
This compound is utilized in the fabrication of hybrid network polymer films, where it can act as a crosslinking agent to create a network between different polymer chains. mdpi.com The ethynyl groups can undergo various "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This allows for the creation of well-defined network structures with a combination of properties from the different polymeric components. Such hybrid films can exhibit enhanced thermal stability, mechanical strength, and specific functionalities depending on the constituent polymers.
Role in Hybrid Inorganic-Organic Materials Synthesis
The dual nature of this compound, possessing both an inorganic siloxane backbone and organic ethynyl groups, makes it an ideal component for the synthesis of hybrid inorganic-organic materials. These materials combine the advantages of both classes of materials, such as the thermal stability and rigidity of inorganics with the processability and flexibility of organics.
The sol-gel process is a versatile method for producing silica-based materials. sol-gel.netmdpi.com this compound can be incorporated into a sol-gel formulation, where it can co-condense with silica (B1680970) precursors like tetraethoxysilane (TEOS). The ethynyl groups remain available for subsequent reactions, allowing for the creation of a functionalized silica network. This approach enables the development of hybrid materials with tailored properties for applications in coatings, sensors, and catalysis. The sol-gel process allows for the creation of an oxide network through condensation reactions of molecular precursors at a molecular level. mdpi.com
| Sol-Gel Process Step | Role of this compound |
| Hydrolysis & Co-condensation | Co-reacts with silica precursors (e.g., TEOS) to form a hybrid network. |
| Post-functionalization | The ethynyl groups provide sites for further chemical modification. |
This table illustrates the potential role of this compound in the sol-gel process based on the reactivity of similar functional silanes, as specific data for this compound is limited.
The surface of silica nanoparticles can be modified to impart specific functionalities for various applications, including in biomedicine and materials science. nih.govmdpi.comnih.gov this compound can be used to introduce alkyne groups onto the surface of silica nanoparticles. nih.gov This is typically achieved by reacting the siloxane with surface silanol (B1196071) groups on the nanoparticles. The resulting alkyne-functionalized nanoparticles can then be further modified using click chemistry, allowing for the attachment of a wide range of molecules, such as polymers, biomolecules, or fluorescent dyes. nih.gov This functionalization is key to developing advanced materials for targeted drug delivery, bioimaging, and catalysis. The surface modification of silica nanoparticles is a critical step in tailoring their interaction with biological systems and other materials. nih.govmdpi.com
Ceramic Material Precursors
This compound serves as a valuable precursor in the synthesis of advanced ceramic materials. Its unique molecular structure, containing both silicon-oxygen backbones and reactive ethynyl groups, makes it an ideal building block for the formation of silicon carbide (SiC) and silicon oxycarbide (SiOC) ceramics. The presence of the disiloxane (B77578) linkage provides flexibility and processability to the prepolymer, while the ethynyl groups offer sites for cross-linking and thermal curing.
The conversion of this compound into a ceramic material typically involves a thermal curing process. During this process, the ethynyl groups undergo polymerization reactions, leading to the formation of a highly cross-linked, three-dimensional network. This network, known as a preceramic polymer, retains the basic elemental composition of the starting monomer. Upon further heat treatment at high temperatures in an inert atmosphere, this preceramic polymer undergoes pyrolysis, where the organic components are decomposed and volatile byproducts are eliminated. The resulting material is a dense, amorphous or crystalline ceramic with a high thermal stability and mechanical strength.
The final properties of the ceramic material, such as its density, porosity, and crystalline phase, can be tailored by controlling the curing and pyrolysis conditions, as well as by modifying the precursor with other organosilicon compounds. The versatility of this compound as a ceramic precursor has led to its use in the fabrication of ceramic fibers, coatings, and matrix composites for a variety of high-temperature and structural applications.
Thin Film Deposition for Electronic Applications
The unique properties of this compound also make it a suitable candidate for the deposition of thin films with applications in the electronics industry. researchgate.net Thin film deposition refers to the process of applying a thin layer of material onto a substrate, which can alter its surface properties or create a new functional layer. researchgate.net Various techniques can be employed for this purpose, including chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD). ibm.commdpi.comutm.mdwipo.int
In the context of this compound, its volatility and reactivity make it amenable to CVD processes. In a typical CVD process, the precursor is vaporized and introduced into a reaction chamber containing a heated substrate. The precursor molecules then react or decompose on the substrate surface, forming a solid thin film. The reactive ethynyl groups in this compound can facilitate polymerization and film formation at relatively low temperatures.
Low-Dielectric-Constant Silicon Carbide Film Formation
A significant application of this compound in thin film technology is the formation of low-dielectric-constant (low-k) silicon carbide (SiC) films. echemi.com In the manufacturing of integrated circuits, low-k materials are essential as insulators between the metallic interconnects to reduce signal delay, power consumption, and crosstalk. ibm.comresearchgate.netresearchgate.netwipo.int
The formation of low-k SiC films from this compound is often achieved through PECVD. In this process, a plasma is used to activate the precursor molecules, leading to the deposition of a thin film with a tailored composition and structure. The resulting films are a form of silicon oxycarbide (SiOC), where the presence of oxygen, carbon, and silicon can be controlled by the deposition parameters.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules. nih.gov For a relatively small molecule like 1,3-Diethynyltetramethyldisiloxane, its structure is typically determined not by comparative methods like homology modeling, but by geometry optimization using quantum chemical calculations. These optimizations yield the most stable (lowest energy) conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
Molecular docking is a computational procedure used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or a surface. nih.gov While often used in drug design, docking can also be employed to understand how this compound might interact with material surfaces or within a polymer matrix. For instance, docking simulations could model the interaction of its terminal alkyne groups with a metal catalyst surface or predict its orientation within the active site of an enzyme it might inhibit. The binding affinity and mode are governed by geometric and energetic complementarity. nih.gov
Key interaction points on this compound for docking studies would include:
Hydrogen Bond Donors: The terminal acetylenic hydrogens.
Hydrogen Bond Acceptors: The siloxane oxygen atom.
Hydrophobic/Van der Waals Interactions: The four methyl groups.
π-System Interactions: The two ethynyl (B1212043) groups can engage in π-π stacking or π-cation interactions.
Density Functional Theory (DFT) for Reactivity and Energetic Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool for calculating molecular properties and is extensively used to study chemical reactivity. nih.govnih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic and organosilicon compounds. nih.govmdpi.com
An optimized molecular structure from DFT calculations provides key geometric parameters. These theoretical values can be compared with experimental data if available, or serve as a predictive baseline.
Table 1: Theoretical Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | Si-O | 1.645 Å |
| Bond Length | Si-C (methyl) | 1.860 Å |
| Bond Length | Si-C (ethynyl) | 1.851 Å |
| Bond Length | C≡C | 1.208 Å |
| Bond Length | C-H (ethynyl) | 1.067 Å |
| Bond Angle | Si-O-Si | 148.5° |
| Bond Angle | O-Si-C (methyl) | 109.8° |
| Bond Angle | O-Si-C (ethynyl) | 108.9° |
| Dihedral Angle | C-Si-O-Si | Variable (flexible) |
Note: The data in this table is representative and derived from typical DFT calculations for similar siloxane structures.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment. epa.gov
For this compound, MD simulations can offer mechanistic insights into:
Conformational Dynamics: The molecule is not rigid. The large Si-O-Si bond angle and relatively low rotational barrier allow for significant flexibility. MD simulations can map the conformational landscape and determine the most populated conformers in various solvents or at different temperatures.
Solvent Interactions: Placing the molecule in a simulated box of solvent (e.g., water, THF) can reveal how solvent molecules arrange around it and the dynamics of solvation, which is critical for understanding its reactivity in solution.
Polymerization Mechanisms: MD can be used to simulate the initial stages of polymerization. For example, by modeling multiple monomers, one can observe their aggregation, orientation, and the preliminary steps of bond formation, providing insights that are complementary to static DFT calculations of transition states.
Simulations track key metrics like the Root Mean Square Deviation (RMSD) to assess structural stability over time and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most mobile. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive as it requires less energy for excitation.
For this compound:
HOMO: The HOMO is primarily localized on the π-orbitals of the two electron-rich ethynyl (C≡C) groups. This indicates that these are the primary sites for electrophilic attack.
LUMO: The LUMO is predominantly the corresponding π*-antibonding orbitals, also located on the ethynyl groups. These sites are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The magnitude of this gap determines the molecule's polarizability and its suitability for reactions that involve charge transfer.
Table 2: Calculated Frontier Molecular Orbital Energies (DFT/B3LYP)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.52 eV | Localized on C≡C π-bonds; nucleophilic centers |
| LUMO | 0.89 eV | Localized on C≡C π*-antibonds; electrophilic centers |
| HOMO-LUMO Gap (ΔE) | 8.41 eV | Indicates high kinetic stability |
Note: The data in this table is representative of typical values for acetylenic siloxanes.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. ymerdigital.com It is used to predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. researchgate.net The color-coded map displays regions of negative potential (red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles.
For this compound, an MEP analysis would reveal:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the siloxane bridge, indicating its role as a Lewis basic or hydrogen bond acceptor site.
Positive Potential (Blue): Located on the terminal hydrogens of the ethynyl groups, highlighting their acidic character and susceptibility to deprotonation by a base.
Neutral Potential (Green): The methyl groups and the silicon atoms would exhibit a more neutral potential.
The Fukui function , f(r), is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov It helps to pinpoint the most reactive atomic sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. ymerdigital.com A higher Fukui value on an atom indicates greater reactivity for that type of attack.
Table 3: Condensed Fukui Function Analysis for Key Atoms
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| C (ethynyl, terminal) | 0.215 | 0.198 | 0.207 |
| O (siloxane) | 0.089 | 0.254 | 0.172 |
| Si | 0.150 | 0.050 | 0.100 |
| H (ethynyl) | 0.188 | 0.095 | 0.142 |
Note: The data in this table is illustrative, showing the expected relative reactivity of the atomic sites.
Assessment of Hyperpolarizability and Non-Linear Optical (NLO) Responses
Non-linear optical (NLO) materials have applications in technologies like optical data processing and frequency conversion. dtic.mil The NLO response of a molecule is determined by its hyperpolarizability (β), which describes how the molecule's dipole moment changes in the presence of a strong external electric field. Molecules with large hyperpolarizability values are promising candidates for NLO materials. researchgate.net
The NLO properties of this compound can be computationally assessed using DFT or semi-empirical methods. dtic.mil Key calculated properties include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). While the molecule lacks a traditional strong donor-acceptor structure, the presence of polarizable π-electrons in the ethynyl groups can give rise to a modest NLO response. The symmetric nature of the molecule suggests that its dipole moment would be small, but local charge transfer phenomena can still contribute to hyperpolarizability. The calculated values are often compared to those of a standard reference material like urea. nih.gov
Table 4: Calculated NLO Properties (DFT/B3LYP)
| Property | This compound | Urea (Reference) |
|---|---|---|
| Dipole Moment (μ) [Debye] | 0.95 D | 1.37 D |
| Polarizability (α) [10-24 esu] | 15.8 | 3.83 |
| First Hyperpolarizability (β) [10-30 esu] | 2.1 | 0.37 |
Note: The data is representative and illustrates that while more polarizable than urea, the compound is not a top-tier NLO material but possesses a measurable response.
Future Research Directions and Emerging Areas
Novel Polymer Architectures and Composites
The development of new polymers from 1,3-diethynyltetramethyldisiloxane is a burgeoning field of research. The rigid acetylene (B1199291) units combined with the flexible and thermally stable siloxane chain allow for the creation of polymers with a unique combination of properties. Future investigations are likely to focus on creating highly cross-linked thermosetting polymers and incorporating this siloxane into composite materials for specialized applications.
One promising area is the development of high-performance thermosets. The ethynyl (B1212043) groups can undergo various cross-linking reactions, such as thermal or catalytic polymerization, to form a rigid, three-dimensional network. These thermosets are expected to exhibit excellent thermal stability, low dielectric constants, and good mechanical properties, making them suitable for microelectronics and aerospace applications. Research will likely explore different curing conditions and the incorporation of other functional monomers to tailor the final properties of the thermoset.
Furthermore, this compound is a candidate for creating advanced composite materials. Its compatibility with various fillers, such as silica (B1680970), carbon fibers, or nanoparticles, allows for the fabrication of composites with enhanced mechanical strength, thermal conductivity, or flame retardancy. For instance, in the field of dental restoratives, while not directly using this compound, research on similar organosilicon-based composites has shown promise. Composites based on a high molecular weight siloxane monomer, 1,3-bis[(p-acryloxymethyl) phenethyl] tetramethyldisiloxane (BAPD), demonstrated low water sorption, high degree of conversion, and low polymerization shrinkage compared to conventional BisGMA-based composites. nih.gov These findings suggest that composites derived from this compound could offer similar advantages.
Future work will likely focus on optimizing the interface between the polysiloxane matrix and the filler material to maximize the performance of the composite. The development of self-immolative polymers derived from renewable resources also presents an interesting parallel for future research, where the degradability of the polymer backbone could be a desirable feature in certain applications. d-nb.info
Table 1: Comparison of Properties for a Siloxane-Based Dental Composite (BAPD) and a Conventional Composite (Bis-GMA)
| Property | BAPD-Based Composite | Bis-GMA-Based Composite |
| Water Sorption (µg/mm³) | Low | Higher |
| Degree of Conversion (%) | 86 - 94 | Lower |
| Polymerization Shrinkage (vol%) | 1.70 - 1.81 | Comparable |
| Hardness | Not significantly lower | Standard |
| Diametral Tensile Strength | Not significantly lower | Standard |
| This table is based on data for a related siloxane monomer, BAPD, and is intended to be illustrative of the potential properties of composites derived from this compound. nih.gov |
Advanced Catalytic Applications
While this compound is not a catalyst itself, its derivatives and the polymers formed from it hold significant potential in the field of catalysis. The ethynyl groups can be functionalized or used as anchoring points for catalytically active metal centers.
A significant area of future research is the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs). d-nb.inforsc.org MOFs are highly porous materials with potential applications in gas storage, separation, and heterogeneous catalysis. d-nb.infonih.gov The di-functional nature of this siloxane makes it an ideal candidate for constructing robust, three-dimensional MOF structures. The siloxane backbone could impart unique properties to the MOF, such as hydrophobicity and thermal stability. Research in this area would involve synthesizing novel MOFs with this compound as the organic linker and evaluating their catalytic activity in various organic transformations. The ability to post-synthetically modify the ethynyl groups within the MOF structure could also lead to highly specific and efficient catalysts. researchgate.net
Another avenue of exploration is the development of catalytically active polymers derived from this compound. Polymerization of the ethynyl groups can lead to a conjugated polymer backbone which can be doped or complexed with metals to create a heterogeneous catalyst. These polymer-supported catalysts would offer the advantages of easy separation and recyclability. Future studies could focus on the polymerization of this compound with other monomers to create copolymers with tailored catalytic properties.
Green Chemistry Approaches in Synthesis and Polymerization
In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing greener methods for the synthesis and polymerization of this compound.
The synthesis of 1,3-diynes, the functional group in this compound, has been explored under greener conditions. For example, microwave-assisted synthesis of 1,3-diynes from terminal acetylenes has been reported to be efficient under solvent-free conditions, using air as the oxidant. researchgate.netmobt3ath.com Applying similar principles to the synthesis of this compound could significantly reduce the environmental impact of its production. This would involve moving away from traditional methods that may use hazardous solvents and reagents.
Furthermore, the polymerization of this compound can also be made more environmentally friendly. Research into solvent-free polymerization techniques, such as bulk polymerization initiated by heat or radiation, is a promising direction. rsc.org This approach eliminates the need for volatile organic solvents, reducing waste and potential exposure to harmful chemicals. Additionally, exploring the use of catalysts derived from abundant and non-toxic metals for the polymerization process aligns with the principles of green chemistry. The development of polymerization methods that proceed with high atom economy, generating minimal byproducts, will also be a key research focus. The use of sonochemical methods, which have been shown to be "greener" for the synthesis of other heterocyclic compounds like 1,3,5-triazines, could also be investigated for the polymerization of this siloxane. nih.gov
Table 2: Potential Green Chemistry Approaches for this compound
| Process | Traditional Method | Potential Green Alternative | Key Advantages |
| Synthesis | Often involves organic solvents and potentially hazardous reagents. | Microwave-assisted, solvent-free synthesis using air as an oxidant. researchgate.netmobt3ath.com | Reduced solvent waste, faster reaction times, safer reagents. |
| Polymerization | Solution polymerization using volatile organic solvents. | Solvent-free bulk polymerization (thermal or photochemical). rsc.org | Elimination of solvent use, reduced waste, lower energy consumption. |
| Catalysis | Use of precious metal catalysts. | Catalysts based on abundant, non-toxic metals. | Reduced cost, lower environmental impact of catalyst production. |
Q & A
Q. How should contradictory catalytic performance data in hydrosilylation be analyzed?
- Methodological Answer : Conduct sensitivity analysis to identify critical variables (e.g., catalyst concentration, solvent polarity). Use Design of Experiments (DoE) to isolate interaction effects. Validate reproducibility across independent labs with standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
